

A Technical Guide to 2-Bromo-5-methoxybenzyl bromide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-methoxybenzyl bromide

Cat. No.: B035038

[Get Quote](#)

Introduction: **2-Bromo-5-methoxybenzyl bromide** is a substituted aromatic compound widely utilized in organic synthesis as a versatile building block and intermediate. Its bifunctional nature, featuring both a reactive benzyl bromide group and a bromo-substituted aromatic ring, makes it a valuable reagent for introducing the 2-bromo-5-methoxybenzyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, commercial availability, synthesis, and applications, with a focus on protocols and data relevant to professionals in research and drug development.

Physicochemical and Safety Data

The key properties of **2-Bromo-5-methoxybenzyl bromide** are summarized below. This data is essential for reaction planning, safety assessments, and analytical characterization.

Table 1: Physicochemical Properties

Property	Value	Citations
CAS Number	19614-12-1	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₈ Br ₂ O	[1] [2] [3]
Molecular Weight	279.96 g/mol	[1] [2] [5]
IUPAC Name	1-bromo-2-(bromomethyl)-4-methoxybenzene	[2] [3]
Melting Point	90-95 °C	[3] [6]
Boiling Point	299.6 °C (Predicted)	[1] [5]
Appearance	White to pale brown crystalline solid/powder	[3] [6]

| Solubility | Soluble in hot methanol; Slightly soluble in water. [\[5\]](#) |

Table 2: Safety and Handling Information

Category	Information	Citations
GHS Pictogram	GHS05 (Corrosion)	
Signal Word	Danger	
Hazard Statement	H314: Causes severe skin burns and eye damage.	[2] [6]
Storage	Store at room temperature (10-25°C) in a dry, dark place.	[1] [5]
UN Number	3261	[1] [4]
Hazard Class	8 (Corrosive solid)	[4] [5]

| Packing Group | II [\[4\]](#)[\[5\]](#) |

Commercial Suppliers

2-Bromo-5-methoxybenzyl bromide is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development activities. Purity levels are typically high, suitable for most synthetic applications.

Table 3: Select Commercial Suppliers

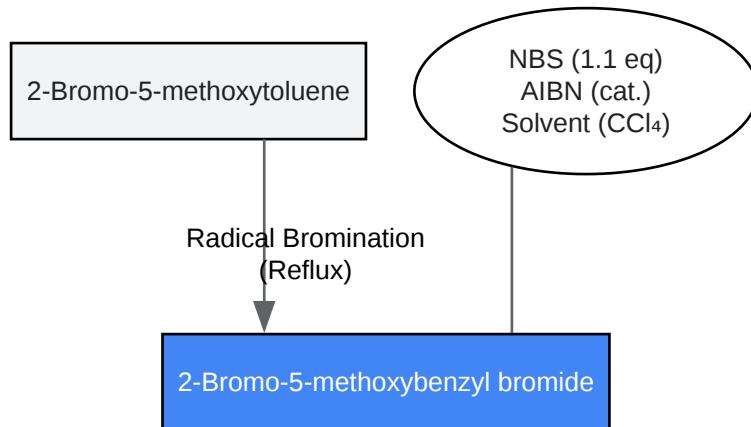
Supplier	Purity/Assay
Sigma-Aldrich (Merck)	97%
Thermo Scientific Chemicals	≥96.0% (GC)
TCI America / TCI Chemicals	>98.0% (GC)
Biosynth	Not specified

| Scimply | Not specified |

Synthesis Protocols

The compound is typically prepared via radical bromination of the corresponding toluene derivative.

Experimental Protocol: Synthesis from 2-Bromo-5-methoxytoluene


This procedure outlines a common method for the benzylic bromination to yield the target compound.[\[5\]](#)

- **Reactant Preparation:** In a round-bottom flask suitable for reflux, dissolve 2-bromo-5-methoxytoluene (1 equivalent) and N-bromosuccinimide (NBS, 1.1 equivalents) in a dry, non-polar solvent such as carbon tetrachloride (CCl_4) or cyclohexane.
- **Initiation:** Add a catalytic amount of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN, ~0.02 equivalents).
- **Reaction:** Heat the mixture to reflux (approx. 77-81°C depending on the solvent) and maintain reflux for several hours. The reaction can be monitored by TLC or GC-MS to

observe the consumption of the starting material.

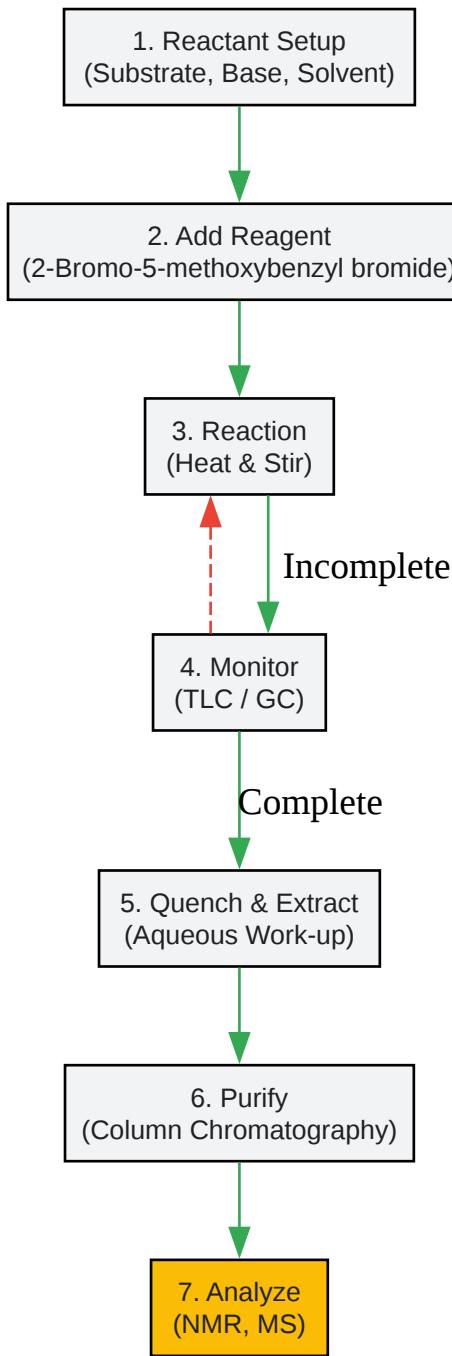
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
- Purification: Wash the filtrate with water and brine, then dry the organic layer over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4). Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization, typically from a solvent like heptane or an ethanol/water mixture, to yield the final product as a crystalline solid.[7]

Synthetic Pathway of 2-Bromo-5-methoxybenzyl bromide

[Click to download full resolution via product page](#)

Synthetic pathway for the target compound.

Applications in Organic Synthesis


2-Bromo-5-methoxybenzyl bromide is primarily used as an alkylating agent to introduce the protected benzyl group. Its applications are crucial in the synthesis of complex molecules, including heterocycles and other precursors for drug discovery.[1]

Experimental Protocol: O-Alkylation of a Phenol (General)

This protocol describes a general workflow for using the title compound to alkylate a phenolic substrate, a common application.

- Reaction Setup: To a solution of a phenol (1 equivalent) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K_2CO_3 , 1.5-2.0 equivalents) or cesium carbonate (Cs_2CO_3).
- Addition of Reagent: Add **2-Bromo-5-methoxybenzyl bromide** (1.0-1.2 equivalents) to the stirred suspension.
- Reaction Conditions: Heat the mixture (typically 60-80°C) and stir for 2-16 hours until the starting material is consumed, as monitored by TLC.
- Aqueous Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
- Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate in vacuo. The resulting crude product is typically purified by column chromatography on silica gel.

General Experimental Workflow

[Click to download full resolution via product page](#)*Typical workflow for a synthetic application.*

Key Synthetic Uses

- **Synthesis of Heterocycles:** It serves as a key reactant partner for creating biologically relevant heterocycles, such as 2-pyridones.[1]
- **Precursor Synthesis:** It is used to synthesize precursors for more complex structures, like pentacyclic sultams and various coumarin derivatives.
- **Protecting Group Chemistry:** The 2-bromo-5-methoxybenzyl group can be used as a protecting group for alcohols and phenols, offering different deprotection conditions compared to standard benzyl groups due to its electronic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-5-methoxybenzyl bromide | 19614-12-1 | FB12531 [biosynth.com]
- 2. 2-Bromo-5-methoxybenzyl bromide | C8H8Br2O | CID 3525951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. H64963.06 [thermofisher.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-BROMO-5-METHOXYBENZYL BROMIDE 97 CAS#: 19614-12-1 [amp.chemicalbook.com]
- 6. 2-Bromo-5-methoxybenzyl Bromide | 19614-12-1 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 7. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Bromo-5-methoxybenzyl bromide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b035038#commercial-suppliers-of-2-bromo-5-methoxybenzyl-bromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com